molecular formula C14H15N3O2 B1455481 N-Methyl-4-(4-(methylamino)phenoxy)picolinamide CAS No. 943314-89-4

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

Cat. No.: B1455481
CAS No.: 943314-89-4
M. Wt: 257.29 g/mol
InChI Key: WGYCXLGTZGOZTR-UHFFFAOYSA-N
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Description

Molecular Identity and Classification

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is formally classified as a heterocyclic organic compound belonging to the picolinamide family of derivatives. The compound bears the Chemical Abstracts Service registry number 943314-89-4 and possesses the molecular formula C₁₄H₁₅N₃O₂ with a corresponding molecular weight of 257.29 grams per mole. The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as N-methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide. Alternative naming conventions include 4-(4-Methylamino-phenoxy)-pyridine-2-carboxylic acid Methylamide and 2-Pyridinecarboxamide, N-methyl-4-[4-(methylamino)phenoxy].

The compound exists as a solid crystalline material under standard laboratory conditions and exhibits a light brown to light orange coloration. The molecular structure demonstrates characteristic features of both picolinic acid derivatives and substituted phenoxy compounds, creating a unique hybrid molecular architecture. The presence of three nitrogen atoms within the molecular framework classifies this compound as a polynitrogenous heterocycle, with specific nitrogen functionalities including pyridine nitrogen, amide nitrogen, and secondary amine nitrogen.

The compound's structural classification places it within the broader category of pharmaceutical intermediates, particularly those related to kinase inhibitor development pathways. This classification is supported by its documented role as an intermediate in the synthesis of sorafenib, a well-known multikinase inhibitor used in cancer therapy.

Physicochemical Parameters

The physicochemical characteristics of this compound reveal important insights into its molecular behavior and potential applications. The compound exhibits a melting point range of 110-112 degrees Celsius, indicating moderate thermal stability typical of substituted picolinamide derivatives. The predicted boiling point reaches 476.8 ± 40.0 degrees Celsius, suggesting significant intermolecular interactions that contribute to elevated volatilization temperatures.

Property Value Units Reference
Molecular Weight 257.29 g/mol
Melting Point 110-112 °C
Boiling Point (predicted) 476.8 ± 40.0 °C
Density (predicted) 1.241 ± 0.06 g/cm³
LogP 0.9 at 25°C, pH 7
Surface Tension 71.71 mN/m
pKa (predicted) 13.96 ± 0.46 -

The compound demonstrates limited solubility characteristics, showing slight solubility in dimethyl sulfoxide and methanol. This solubility profile suggests moderate hydrophilic character balanced by significant hydrophobic contributions from the aromatic ring systems. The predicted density of 1.241 ± 0.06 grams per cubic centimeter indicates a compact molecular packing arrangement typical of aromatic heterocycles.

The logarithm of the partition coefficient (LogP) value of 0.9 at 25 degrees Celsius and physiological pH indicates moderate lipophilicity, suggesting reasonable membrane permeability characteristics. The predicted acid dissociation constant (pKa) of 13.96 ± 0.46 reflects the basic character of the methylamino group and the relative stability of the protonated form under physiological conditions.

Electronic Structure and Bonding Patterns

The electronic structure of this compound exhibits complex π-electron delocalization patterns characteristic of conjugated heterocyclic systems. The pyridine ring contributes six π-electrons to the aromatic system, while the phenoxy moiety provides additional π-electron density through its benzene ring structure. The ether linkage between the pyridine and phenoxy systems creates an extended conjugated pathway that influences the overall electronic distribution within the molecule.

Theoretical investigations using density functional theory methods have demonstrated that picolinamide derivatives exhibit significant molecular orbital overlap between the pyridine nitrogen and the carbonyl oxygen. The highest occupied molecular orbital typically localizes on the phenoxy ring system, particularly around the methylamino substituent, which acts as an electron-donating group. Conversely, the lowest unoccupied molecular orbital concentrates on the pyridine ring, creating a charge-transfer character within the molecule.

The bonding patterns within the molecule include several key structural features that define its chemical behavior. The amide bond between the pyridine ring and the N-methyl group exhibits partial double-bond character due to resonance interactions, restricting rotation around this axis. The ether linkage connecting the pyridine and phenoxy systems allows for conformational flexibility while maintaining electronic communication between the aromatic rings.

The methylamino substituent on the phenoxy ring introduces additional complexity to the electronic structure through its electron-donating properties. This substituent increases electron density on the phenoxy ring while simultaneously providing hydrogen bonding capabilities through its amino hydrogen. The interplay between these electronic effects creates a molecule with distinctive reactivity patterns and binding characteristics.

Conformational Analysis

Conformational analysis of this compound reveals several energetically accessible molecular conformations that influence its chemical and biological properties. Computational studies on related picolinamide derivatives have identified key dihedral angles that govern conformational preferences, particularly those involving the orientation of the amide group relative to the pyridine ring.

The primary conformational degree of freedom involves rotation around the ether linkage connecting the pyridine and phenoxy ring systems. This rotation is characterized by the dihedral angle defined by the pyridine ring, ether oxygen, and phenoxy ring planes. Energy barriers for this rotation typically range from 10-15 kcal/mol, indicating moderate flexibility under physiological conditions.

Research on picolinamide derivatives has demonstrated that these molecules can adopt both syn and anti conformations with respect to the relative orientation of the pyridine nitrogen and amide nitrogen atoms. The syn conformation, where both nitrogen atoms are positioned on the same side of the molecule, is often stabilized by intramolecular hydrogen bonding interactions. The anti conformation provides an alternative arrangement that may be favored in certain crystal packing environments or protein binding sites.

The methylamino substituent introduces additional conformational considerations through its capacity for rotation around the carbon-nitrogen bond. This rotation can influence both the hydrogen bonding capabilities of the amino group and the overall molecular shape, potentially affecting binding interactions with biological targets. The energetic preferences for different conformations of this substituent are influenced by steric interactions with the phenoxy ring and potential intramolecular hydrogen bonding.

Temperature-dependent conformational behavior has been observed in related compounds, with higher energy conformations becoming more populated at elevated temperatures. This conformational flexibility contributes to the entropy of binding in molecular recognition events and may influence the compound's biological activity profiles.

Hydrogen Bonding Capabilities

The hydrogen bonding capabilities of this compound arise from multiple functional groups within its molecular structure, creating a complex network of potential intermolecular interactions. The compound contains several hydrogen bond acceptor sites, including the pyridine nitrogen, the carbonyl oxygen of the amide group, and the ether oxygen linking the aromatic rings.

The methylamino substituent serves as both a hydrogen bond donor and acceptor, with the amino hydrogen available for donation and the nitrogen lone pair available for acceptance. This dual functionality makes the methylamino group a particularly important site for intermolecular interactions and molecular recognition events. The basicity of this group, reflected in the compound's predicted pKa value, influences its protonation state and hydrogen bonding patterns under different pH conditions.

Crystal structure studies of related picolinamide derivatives have revealed characteristic hydrogen bonding motifs that stabilize solid-state arrangements. These studies demonstrate that picolinamide molecules commonly form complementary amide dimer structures through paired hydrogen bonds between the amide nitrogen donor and carbonyl oxygen acceptor sites. Such interactions create robust supramolecular architectures that influence physical properties and crystallization behavior.

The spatial arrangement of hydrogen bonding sites within this compound creates opportunities for both intramolecular and intermolecular hydrogen bond formation. Intramolecular hydrogen bonding may occur between the methylamino group and nearby electronegative atoms, potentially stabilizing specific conformational states. Intermolecular hydrogen bonding with water molecules, other compound molecules, or biological macromolecules contributes to solubility, crystal packing, and binding affinity characteristics.

The hydrogen bonding network formed by this compound in solution and solid states influences its physicochemical properties, including solubility, melting point, and surface tension. These interactions also play crucial roles in biological activity by determining binding specificity and affinity for protein targets.

Structural Relationship to Picolinamide Derivatives

This compound belongs to an extensive family of picolinamide derivatives that share the common structural motif of a pyridine-2-carboxamide core. Within this family, the compound represents a specific subclass characterized by phenoxy substitution at the 4-position of the pyridine ring, combined with N-methylation of the carboxamide group.

Comparative analysis with related compounds reveals important structure-activity relationships within the picolinamide series. The 4-(4-aminophenoxy)-N-methylpicolinamide analog, which differs only by the absence of the methyl group on the phenoxy amino substituent, demonstrates distinct biological activity profiles. This structural difference highlights the importance of the methylamino substituent for both electronic properties and molecular recognition characteristics.

Research investigations have examined benzamide and picolinamide derivatives containing dimethylamine side chains, revealing that the position and nature of amino substituents markedly influence inhibitory activity and selectivity profiles. These studies demonstrate that picolinamide derivatives generally exhibit stronger bioactivity compared to their benzamide counterparts, attributed to the electron-withdrawing properties of the pyridine nitrogen.

The structural relationship extends to mechanism of action studies, where picolinamide compounds have been shown to interact with specific protein targets through well-defined binding modes. Crystal structure analysis of picolinamide-protein complexes reveals that these molecules typically occupy lipid-binding pockets through a combination of hydrophobic interactions and hydrogen bonding networks. The specific substitution pattern of this compound positions it within a subset of compounds designed for optimized binding affinity and selectivity.

Medicinal chemistry optimization approaches have utilized the picolinamide scaffold as a foundation for developing improved pharmaceutical agents. Structure-based design strategies have identified key modifications to the picolinamide core that enhance potency, selectivity, and drug-like properties. The inclusion of the methylamino-substituted phenoxy group in the current compound represents one such optimization strategy aimed at improving binding characteristics and biological activity profiles.

Properties

IUPAC Name

N-methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-15-10-3-5-11(6-4-10)19-12-7-8-17-13(9-12)14(18)16-2/h3-9,15H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYCXLGTZGOZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716816
Record name N-Methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943314-89-4
Record name N-Methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide generally follows a sequence involving:

  • Conversion of 2-picolinic acid to N-methylpicolinamide derivatives.
  • Formation of the phenoxy linkage by nucleophilic aromatic substitution or coupling reactions between a halogenated picolinamide and a substituted phenol or aniline.
  • Introduction of the methylamino group on the phenyl ring either by direct substitution or reductive amination.

This approach is supported by several sources, including patent literature and peer-reviewed articles.

Preparation of Key Intermediates

Synthesis of N-Methylpicolinamide

  • Starting material: 2-picolinic acid.
  • Step 1: Convert 2-picolinic acid to the corresponding acid chloride using thionyl chloride.
  • Step 2: React the acid chloride with methylamine to obtain N-methylpicolinamide.

This step is typically carried out under reflux conditions with controlled temperature to ensure high yield and purity.

Preparation of 4-(4-aminophenoxy)-N-methylpicolinamide

  • Method: React 4-chloro-N-methylpicolinamide with 4-amino-phenol under basic conditions.
  • Base: Potassium tert-butoxide, potassium carbonate, or cesium carbonate.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Catalyst: Phase transfer catalysts like tetrabutylammonium bromide or copper(I) iodide (CuI) with ligands such as proline or picolinate enhance reaction efficiency.
  • Temperature: Typically 0–200 °C, optimized to balance reaction rate and side reactions.

This step forms the phenoxy linkage essential for the target compound.

Introduction of Methylamino Group on Phenyl Ring

  • The methylamino substituent on the phenyl ring can be introduced by:

    • Reductive amination of the corresponding amino group.
    • Direct methylation of 4-aminophenol derivatives.
  • Methylation reagents include methyl iodide or methyl sulfate under controlled conditions.

  • Alternatively, condensation with methylamine derivatives can be used to introduce the methylamino group.

Representative Reaction Scheme Summary

Step Reactants Conditions Product Yield/Notes
1 2-picolinic acid + thionyl chloride Reflux, inert atmosphere 2-picolinoyl chloride High yield, moisture sensitive
2 2-picolinoyl chloride + methylamine Room temp to mild heating N-methylpicolinamide High purity required
3 4-chloro-N-methylpicolinamide + 4-aminophenol Base (KOtBu), catalyst (CuI/proline), DMF, 0–200 °C 4-(4-aminophenoxy)-N-methylpicolinamide Yields vary; catalyst improves selectivity
4 4-(4-aminophenoxy)-N-methylpicolinamide + methylation reagent Methyl iodide, base, solvent (e.g., DMF) This compound Controlled methylation to avoid overalkylation

Purification and Isolation

  • After reaction completion, the mixture is typically quenched with water or aqueous acid.
  • Extraction is performed using ethyl acetate or similar organic solvents.
  • The organic layer is washed, dried over sodium sulfate, and concentrated under reduced pressure.
  • Purification methods include recrystallization from ethanol or methanol and filtration.
  • Slurrying in methanol at low temperatures (−15 to −25 °C) can improve purity and remove genotoxic impurities.

Research Findings and Optimization Notes

  • Use of potassium tert-butoxide and tetrabutylammonium bromide as base and phase transfer catalyst respectively enhances coupling efficiency and yield.
  • Polar aprotic solvents such as DMF and acetonitrile favor nucleophilic aromatic substitution reactions.
  • Copper-catalyzed Ullmann-type coupling with CuI and proline ligand improves reaction rates and selectivity, allowing milder conditions and fewer side products.
  • Temperature control is critical to avoid decomposition or side reactions, especially during methylation steps.
  • The final compound is often obtained as an amorphous solid, with powder X-ray diffraction used to confirm crystallinity or amorphous nature.

Summary Table of Key Preparation Parameters

Parameter Preferred Conditions/Materials Comments
Starting material 2-picolinic acid, 4-chloro-N-methylpicolinamide Commercially available or synthesized
Base Potassium tert-butoxide, potassium carbonate, cesium carbonate Strong, non-nucleophilic bases preferred
Catalyst CuI + proline or tetrabutylammonium bromide Enhances coupling efficiency
Solvent DMF, acetonitrile, DMSO Polar aprotic solvents optimal
Temperature 0–200 °C (step-dependent) Controlled to optimize yield and purity
Methylation reagent Methyl iodide or equivalents Controlled addition to prevent overalkylation
Purification Extraction, recrystallization, slurry in methanol Removes impurities and genotoxic substances

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.

Major Products Formed

    Oxidation: Formation of N-Methyl-4-(4-(methylamino)phenoxy)picolinic acid.

    Reduction: Formation of this compound alcohol derivatives.

    Substitution: Formation of various substituted picolinamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : NMMP serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable for synthetic chemists.

Biology

  • Biochemical Probe : NMMP is investigated for its role as a biochemical probe to study enzyme interactions and metabolic pathways. Its interaction with kinases, particularly Aurora-B kinase, suggests it may influence cell division and proliferation pathways .
  • Antitumor Activity : Research indicates that derivatives of NMMP exhibit significant antiproliferative activity against various tumor cell lines. For instance, studies have shown that certain derivatives can induce apoptosis and inhibit angiogenesis in cancer cells .

Medicine

  • Therapeutic Potential : NMMP is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its mechanism of action involves binding to the ATP pocket of kinases, leading to the inhibition of their activity .
  • Pharmacological Properties : The compound has been linked to diverse pharmacological effects, including antibacterial and antifungal activities, making it a candidate for developing new therapeutic agents for various diseases .

Industry

  • Pesticide Development : NMMP derivatives have been utilized in developing pest control agents due to their bactericidal and insecticidal properties. These compounds can be formulated into various dosage forms for effective application in agriculture .
  • Material Science : The unique chemical properties of NMMP allow it to be used in creating novel materials with specific functionalities, contributing to advancements in material science.

Case Studies

StudyFocusFindings
Antitumor Activity Evaluated NMMP derivatives against HepG2 cellsSignificant inhibition of cell proliferation observed; potential for cancer therapy identified .
Pesticide Efficacy Investigated NMMP derivatives as pest control agentsDemonstrated effectiveness against plant pathogenic fungi; formulations showed promising results in agricultural applications .
Biochemical Interactions Studied NMMP's binding affinity to Aurora-B kinaseConfirmed inhibition of kinase activity leading to altered cell division processes; implications for cancer treatment explored.

Mechanism of Action

The mechanism of action of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. By binding to these targets, it disrupts cellular processes, leading to cell death .

Comparison with Similar Compounds

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and potential therapeutic benefits.

Biological Activity

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in the field of anti-cancer research. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the class of picolinamides. Its structure features a picoline ring, which is a pyridine derivative, and an aromatic phenoxy group substituted with a methylamino moiety. The synthesis typically involves several key reactions, including:

  • Formation of the Picolinamide Backbone : The initial step involves the reaction of 4-(methylamino)phenol with a suitable acylating agent to form the picolinamide structure.
  • Methylation : The nitrogen atom in the picoline ring is then methylated to yield this compound.

Anti-Cancer Properties

Numerous studies have highlighted the cytotoxic effects of this compound against various human cancer cell lines. Notable findings include:

  • Cytotoxicity Against Cancer Cell Lines : The compound exhibits significant cytotoxicity against HepG2 (liver cancer), A549 (lung cancer), H460 (non-small cell lung cancer), and HT-29 (colorectal cancer) cell lines. For instance, one study reported IC50 values of 3.6 µM for A549, 1.7 µM for H460, and 3.0 µM for HT-29, indicating potent anti-proliferative activity compared to sorafenib, a known anti-cancer drug .
Cell LineIC50 (µM)Reference
A5493.6
H4601.7
HT-293.0
HepG22.23

The mechanism by which this compound exerts its anti-cancer effects appears to involve selective inhibition of key kinases involved in cancer cell proliferation:

  • Aurora-B Kinase Inhibition : Advanced kinase inhibitory assays have shown that derivatives of this compound can selectively inhibit Aurora-B kinase, which plays a critical role in mitosis . This selective inhibition correlates with its broad-spectrum antiproliferative activities.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Variations in substituents on the phenoxy or picoline moiety significantly influence their cytotoxic potency:

  • Substituent Variations : Studies indicate that introducing different functional groups can enhance or diminish cytotoxicity. For example, compounds with thiazol-2-ylamino backbones showed varied activity profiles compared to those without such modifications .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound and its derivatives:

  • Cytotoxic Evaluation : A systematic evaluation of various derivatives revealed that some compounds exhibited enhanced cytotoxicity against multiple cancer cell lines compared to established drugs like sorafenib .
  • In Vivo Studies : While most findings are based on in vitro studies, further research is necessary to evaluate the in vivo efficacy and safety profiles of these compounds.

Q & A

Q. What are the key challenges in synthesizing N-Methyl-4-(4-(methylamino)phenoxy)picolinamide, and how can reaction conditions be optimized?

The synthesis of this compound involves coupling 4-aminophenol with 4-chloro-N-methylpicolinamide. Initial attempts yielded low efficiencies (e.g., 25% yield under conditions in Table 2 of ), with competing side reactions forming undesired byproducts like N-methyl-4-(4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)picolinamide. To optimize:

  • Temperature control : Elevated temperatures may accelerate side reactions; lower temperatures (e.g., 60–80°C) could improve selectivity.
  • Catalyst screening : Palladium-based catalysts or phase-transfer agents may enhance coupling efficiency.
  • Purification strategies : Chromatography or recrystallization can isolate the target compound from byproducts .

Q. What preliminary biological activities have been reported for this compound and its derivatives?

Derivatives of 4-(4-aminophenoxy)picolinamide, including N-methyl variants, exhibit antitumor activity via c-Met kinase inhibition. For example, Compound 46 (a derivative with structural similarities) showed potent in vitro activity (IC₅₀ < 50 nM against c-Met) and in vivo efficacy in xenograft models . Initial screening should include:

  • Kinase inhibition assays : Prioritize c-Met, VEGFR, and RET kinases based on structural analogs like YL529 (a multikinase inhibitor) .
  • Cellular cytotoxicity : Use MTT or CCK-8 assays in cancer cell lines (e.g., HepG2, A549) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

highlights the synthesis of 36 derivatives with variations in substituents on the terminal benzene ring. Key SAR insights include:

  • Small hydrophobic groups (e.g., -CH₃, -Cl) at the 3-position enhance c-Met binding affinity.
  • Electron-withdrawing groups (e.g., -NO₂) reduce activity, likely due to steric hindrance or altered electronic profiles.
  • Picolinamide backbone rigidity is critical for maintaining binding pocket compatibility.
    Methodological approach :
  • Molecular docking : Compare binding modes of analogs using c-Met crystal structures (PDB: 3LQ8).
  • Free-energy calculations : Assess ΔG binding for substituent prioritization .

Q. How do conflicting data on synthetic yields impact scale-up strategies, and how can they be resolved?

Conflicting yields (e.g., 25% in vs. higher yields in derivative syntheses in ) may arise from:

  • Intermediate stability : The amino-phenoxy intermediate may degrade under harsh conditions.
  • Byproduct formation : Monitor reaction progress via LC-MS or TLC to identify side products early.
    Solutions :
  • Protecting group strategies : Protect the amine group during coupling to prevent unwanted side reactions.
  • Flow chemistry : Continuous processing may improve heat/mass transfer and reduce byproduct formation .

Q. What analytical techniques are critical for characterizing this compound and its impurities?

  • X-ray crystallography : Used to resolve the crystal structure of analogs (e.g., 4-[4-(3-methoxybenzamido)phenoxy]-N-methylpicolinamide) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., phenoxy linkage at pyridine C4) .
  • HRMS : Validates molecular weight and detects impurities (e.g., sulfonate salts in YL529) .

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be validated?

Based on analogs like YL529, the compound may act as a multikinase inhibitor targeting c-Met, VEGFR2, and FGFR1. Validation steps:

  • Kinase profiling : Use radiometric or fluorescence-based assays across a panel of 50+ kinases.
  • In vivo models : Evaluate antiangiogenesis (e.g., zebrafish embryo assays) and tumor growth inhibition in PDX models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Methyl-4-(4-(methylamino)phenoxy)picolinamide
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N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.